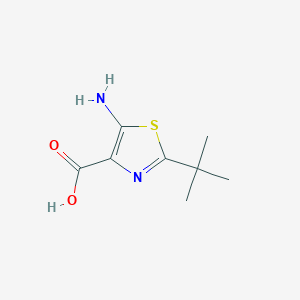
5-Amino-2-tert-butylthiazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-2-tert-butyl-1,3-thiazole-4-carboxylic acid is a heterocyclic organic compound characterized by the presence of a thiazole ring, an amino group, a tert-butyl group, and a carboxylic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-amino-2-tert-butyl-1,3-thiazole-4-carboxylic acid typically involves the following steps:
Thiazole Formation: The thiazole ring is formed through the reaction of an appropriate α-haloketone with thiourea.
Substitution Reactions:
Amination: The amino group is introduced via nucleophilic substitution reactions.
Carboxylation: The carboxylic acid group is introduced through oxidation reactions.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors to enhance efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and specific solvents to control the reaction environment.
Análisis De Reacciones Químicas
Types of Reactions: 5-Amino-2-tert-butyl-1,3-thiazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to alcohols or aldehydes.
Substitution: The thiazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution reactions often use Lewis acids like aluminum chloride (AlCl₃).
Major Products Formed:
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohols or aldehydes derived from the carboxylic acid group.
Substitution: Substituted thiazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand enzyme mechanisms and metabolic pathways. Medicine: The compound has potential therapeutic applications, including antimicrobial and anticancer properties. Industry: It is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.
Mecanismo De Acción
The mechanism by which 5-amino-2-tert-butyl-1,3-thiazole-4-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. For example, in antimicrobial applications, the compound may inhibit bacterial enzymes or disrupt cell wall synthesis. The exact mechanism can vary depending on the specific application and target organism.
Comparación Con Compuestos Similares
2-Amino-5-tert-butyl-1,3,4-thiadiazole: Similar structure but with a thiadiazole ring instead of thiazole.
5-Amino-1,3-thiazole-4-carboxylic acid: Lacks the tert-butyl group.
2-Amino-1,3-thiazole-4-carboxylic acid: Different position of the amino group.
Uniqueness: 5-Amino-2-tert-butyl-1,3-thiazole-4-carboxylic acid is unique due to the presence of the tert-butyl group, which can influence its chemical reactivity and biological activity. This structural feature differentiates it from other thiazole derivatives and contributes to its distinct properties.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propiedades
Fórmula molecular |
C8H12N2O2S |
|---|---|
Peso molecular |
200.26 g/mol |
Nombre IUPAC |
5-amino-2-tert-butyl-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C8H12N2O2S/c1-8(2,3)7-10-4(6(11)12)5(9)13-7/h9H2,1-3H3,(H,11,12) |
Clave InChI |
LLWKUHVSVTVUEL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=NC(=C(S1)N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


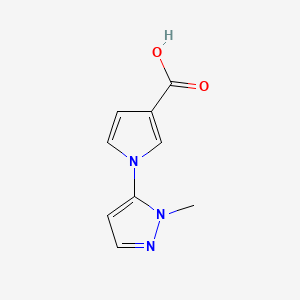
![Tert-butyl 4-hydroxy-4-[(2-hydroxyphenyl)methyl]piperidine-1-carboxylate](/img/structure/B15356252.png)

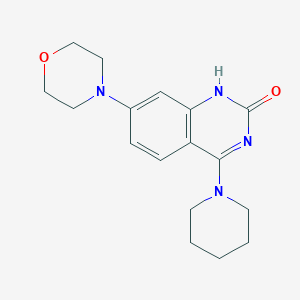
![Spiro[4.5]decan-8-yl methanesulfonate](/img/structure/B15356270.png)
![1-[[1-(4-Nitrophenyl)piperidin-4-yl]amino]propan-2-ol](/img/structure/B15356278.png)
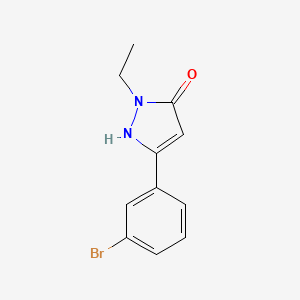
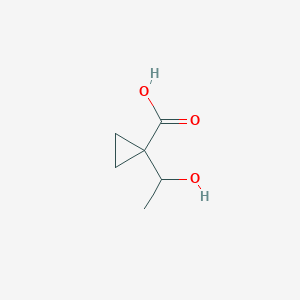
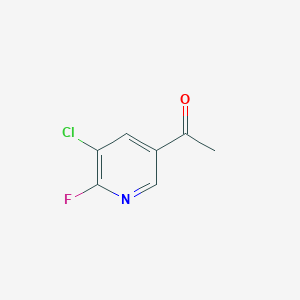



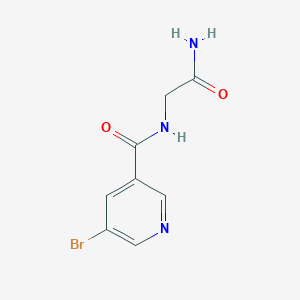
![1-[(1,1-Dimethylethoxy)carbonyl]-N-[(phenylmethoxy)carbonyl]-D-tryptophan](/img/structure/B15356344.png)
